molecular formula C9H9NO3 B8763885 (R)-2-Formamido-2-phenylacetic acid

(R)-2-Formamido-2-phenylacetic acid

Cat. No.: B8763885
M. Wt: 179.17 g/mol
InChI Key: AZTYHYHSDPMHRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-Formamido-2-phenylacetic acid is an organic compound with the molecular formula C9H9NO3. It is a derivative of phenylacetic acid, where the hydrogen atom on the alpha carbon is replaced by a formamido group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-Formamido-2-phenylacetic acid typically involves the reaction of phenylacetic acid with formamide under specific conditions. One common method involves heating phenylacetic acid with formamide in the presence of a catalyst to facilitate the formation of the formamido group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: (R)-2-Formamido-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(R)-2-Formamido-2-phenylacetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R)-2-Formamido-2-phenylacetic acid involves its interaction with specific molecular targets. The formamido group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The phenyl ring can also interact with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Uniqueness: (R)-2-Formamido-2-phenylacetic acid is unique due to the presence of the formamido group, which imparts distinct chemical and biological properties. This group can engage in specific interactions that are not possible with the other similar compounds, making it valuable for certain applications .

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

2-formamido-2-phenylacetic acid

InChI

InChI=1S/C9H9NO3/c11-6-10-8(9(12)13)7-4-2-1-3-5-7/h1-6,8H,(H,10,11)(H,12,13)

InChI Key

AZTYHYHSDPMHRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

40.8 ml. of acetic anhydride are cooled to 0°-5° and 54.4 ml. of formic acid are added dropwise with stirring at this temperature. The mixture is let stand for 30 minutes at this temperature and then 15.2 g. (0.1 mol.) of D-phenylglycine are added. After about 10 minutes, a clear solution results and after an additional 15 minutes α-(formylamino)benzeneacetic acid crystallizes. The temperature is allowed to rise to room temperature and 300 ml. of ice water are added. The mixture is then stirred for five minutes, filtered under suction, washed with water and dried, yield 11.4 g., m.p. 170°-175°. The product, α-(formylamino)benzeneacetic acid, is recrystallized from ethanol. The melting point remains unchanged.
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